Cas no 862367-29-1 (2-Heptanol, 1-[(phenylmethyl)amino]-)
![2-Heptanol, 1-[(phenylmethyl)amino]- structure](https://ja.kuujia.com/scimg/cas/862367-29-1x500.png)
2-Heptanol, 1-[(phenylmethyl)amino]- 化学的及び物理的性質
名前と識別子
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- 2-Heptanol, 1-[(phenylmethyl)amino]-
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計算された属性
- せいみつぶんしりょう: 221.178
- どういたいしつりょう: 221.178
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3A^2
2-Heptanol, 1-[(phenylmethyl)amino]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-34720833-1.0g |
1-(benzylamino)heptan-2-ol |
862367-29-1 | 95% | 1.0g |
$0.0 | 2022-12-14 |
2-Heptanol, 1-[(phenylmethyl)amino]- 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
2-Heptanol, 1-[(phenylmethyl)amino]-に関する追加情報
Introduction to CAS No. 862367-29-1: 2-Heptanol, 1-[(phenylmethyl)amino]-
CAS No. 862367-29-1, commonly referred to as 2-heptanol, 1-[(phenylmethyl)amino]-, is a chemical compound that has garnered significant attention in recent scientific research due to its unique properties and potential applications. This compound belongs to the class of secondary alcohols and features a heptanol backbone with a phenylmethylamino group attached at the first carbon position. The structure of this compound is characterized by a seven-carbon chain, with the hydroxyl group (-OH) located at the second carbon and the phenylmethylamino group (-N(CH₂Ph)) at the first carbon.
The synthesis of 2-heptanol, 1-[(phenylmethyl)amino]- involves advanced organic chemistry techniques, including nucleophilic substitution and reduction reactions. Recent studies have explored the use of transition metal catalysts to optimize the synthesis process, ensuring higher yields and better purity. The compound's structure makes it highly versatile, enabling its application in various fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
One of the most promising applications of CAS No. 862367-29-1 is in the pharmaceutical industry. Researchers have investigated its potential as a precursor for bioactive molecules, particularly in drug discovery programs targeting specific therapeutic areas such as oncology and neurodegenerative diseases. The phenylmethylamino group imparts unique pharmacokinetic properties, making it an attractive candidate for drug development.
In addition to its pharmaceutical applications, 2-heptanol, 1-[(phenylmethyl)amino]- has shown potential in agrochemicals as a component in pesticides and herbicides. Its ability to interact with biological systems at molecular levels makes it a valuable asset in developing eco-friendly agricultural solutions. Recent advancements in green chemistry have further enhanced its applicability by reducing environmental impact during synthesis and application.
From a structural perspective, CAS No. 862367-29-1 exhibits interesting physical properties. Its molecular weight is approximately 185 g/mol, with a melting point around -40°C and a boiling point of about 150°C under standard conditions. These properties make it suitable for various chemical processes that require stability over a range of temperatures.
Recent research has also focused on the stereochemistry of 2-heptanol, 1-[(phenylmethyl)amino]-, particularly in enantioselective synthesis methods. The development of asymmetric catalysis techniques has enabled the production of enantiomerically pure compounds, which are crucial for drug development and other high-value applications.
In conclusion, CAS No. 862367-29-1: 2-heptanol, 1-[(phenylmethyl)amino]- stands out as a versatile compound with significant potential across multiple industries. Its unique structure, coupled with advancements in synthetic methods and application-oriented research, positions it as a key player in modern chemical innovation.
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